1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid
CAS No.: 920019-62-1
Cat. No.: VC16950536
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920019-62-1 |
|---|---|
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H13N3O3/c1-8-11(9(2)20-16-8)7-17-12-6-4-3-5-10(12)13(15-17)14(18)19/h3-6H,7H2,1-2H3,(H,18,19) |
| Standard InChI Key | YSPLHLLGWMJYKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CN2C3=CC=CC=C3C(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features an indazole core substituted at the 1-position with a (3,5-dimethyl-1,2-oxazol-4-yl)methyl group and a carboxylic acid moiety at the 3-position. The indazole system (C₇H₅N₂) provides a bicyclic aromatic framework, while the oxazole ring (C₅H₆N₂O) introduces additional nitrogen and oxygen heteroatoms, enhancing hydrogen-bonding potential.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₆N₄O₃ |
| Molecular weight | 324.33 g/mol |
| Hydrogen bond donors | 1 (carboxylic acid) |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 4 |
The molecular weight aligns with trends observed in similar indazole-3-carboxylic acid derivatives, such as 1-(3,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (321.2 g/mol) . The oxazole substituent likely increases lipophilicity compared to simpler benzyl analogs, as evidenced by the addition of methyl groups and heterocyclic oxygen.
Spectral Characterization
While experimental spectral data for this specific compound remains unpublished, predictions can be made based on structural analogs:
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¹H NMR: The indazole protons (H-4 to H-7) are expected as multiplet signals between δ 7.2–8.1 ppm. The oxazole methyl groups may appear as singlets near δ 2.1–2.4 ppm, with the methylene bridge (CH₂) resonating around δ 5.2 ppm .
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IR Spectroscopy: A strong absorption band near 1680–1720 cm⁻¹ would confirm the carboxylic acid functionality, while oxazole ring vibrations typically occur at 1550–1600 cm⁻¹ .
Synthesis and Optimization Strategies
Core Indazole Formation
The indazole scaffold is commonly constructed via:
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Cyclization of o-hydrazinobenzoic acids: Heating o-hydrazinobenzoic acid derivatives in acidic media induces ring closure to form indazole-3-carboxylic acids .
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Transition-metal-catalyzed reactions: Palladium-mediated couplings enable regioselective functionalization at the 1-position, as demonstrated in the synthesis of 1-substituted indazoles .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Indazole formation | o-Hydrazinobenzoic acid, HCl, Δ | 72–85% | |
| Oxazole coupling | DEAD, PPh₃, THF, 0°C→RT | 64% | |
| Carboxylic acid deprotection | NaOH, MeOH/H₂O, reflux | 89% |
A patent describing the synthesis of 1-methylindazole-3-carboxylic acid highlights the importance of base selection, where alkaline earth metal alkoxides (e.g., Mg(Ot-Bu)₂) improve yields by minimizing N2-alkylation side products . Similar optimization would be critical for introducing the sterically demanding oxazolemethyl group.
Pharmaceutical Applications and Biological Activity
Antibacterial and Antiviral Activity
Oxazole derivatives exhibit broad-spectrum antimicrobial properties. While no direct data exists for this compound, analogs like 2-(3,5-dimethylpyrazol-1-yl)acetic acid show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The indazole-oxazole hybrid may enhance membrane permeability compared to simpler heterocycles.
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